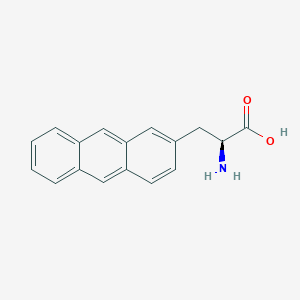

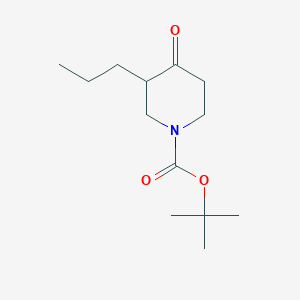

![molecular formula C11H18ClNO2S B1441440 2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 1354954-49-6](/img/structure/B1441440.png)

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Overview

Description

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1354954-49-6 . It has a molecular weight of 263.79 . The IUPAC name for this compound is 2-[4,5-dimethoxy-2-(methylsulfanyl)phenyl]ethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO2S.ClH/c1-13-9-6-8(4-5-12)11(15-3)7-10(9)14-2;/h6-7H,4-5,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications

Synthesis and Identification

Recent studies have focused on the synthesis and identification of compounds structurally related to 2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride. For instance, research by Power et al. (2015) detailed the test purchase, identification, and synthesis of bk-2C-B, a cathinone analogue of the phenethylamine 2C-B, suggesting potential psychoactive effects in humans. This study highlights the analytical techniques used for the identification of such compounds, including NMR, GC-MS, and LC, along with the synthesis approach via the Delépine reaction (Power et al., 2015).

Chemical Modifications and Derivatives

Research into chemical modifications and derivatives of related compounds includes the work of Pettit et al. (2003), who reported on the synthesis and biological evaluation of various amine derivatives with potential antineoplastic (cancer-fighting) properties. This study underscores the significance of chemical modifications to enhance the biological activity of these compounds against cancer cell lines (Pettit et al., 2003).

Analytical Techniques and Metabolism Studies

Further investigations into the metabolism of related psychoactive phenethylamines were conducted by Kanamori et al. (2002), which focused on identifying urinary metabolites in rats after administering 2C-B, a compound structurally similar to the one . This research is crucial for understanding the metabolic pathways and potential toxicological profiles of such substances (Kanamori et al., 2002).

Theoretical and Experimental Investigations

On the experimental and theoretical front, studies like those conducted by Boughoues et al. (2020) on amine derivatives as corrosion inhibitors for mild steel in HCl medium illustrate the diverse applications of these compounds beyond pharmacology. They synthesized four amine derivative compounds and evaluated their performance as corrosion inhibitors, using spectroscopic analyses and electrochemical measurements to confirm the protective film formation on the steel surface. This research demonstrates the potential industrial applications of amine derivatives in materials science (Boughoues et al., 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

2-(4,5-dimethoxy-2-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-13-9-6-8(4-5-12)11(15-3)7-10(9)14-2;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDHJYGKOBRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)SC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)